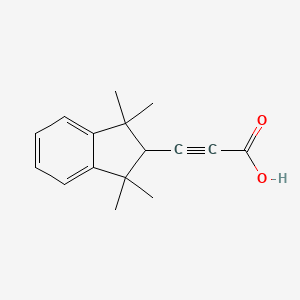
3-(1,1,3,3-Tetramethyl-2,3-dihydro-1H-inden-2-yl)prop-2-ynoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,1,3,3-Tetramethyl-2,3-dihydro-1H-inden-2-yl)prop-2-ynoic acid is an organic compound that belongs to the class of alkynes and indenes It is characterized by the presence of a propynoic acid group attached to a tetramethyl-substituted indene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1,3,3-Tetramethyl-2,3-dihydro-1H-inden-2-yl)prop-2-ynoic acid typically involves multiple steps. One common method starts with the preparation of 1,1,3,3-tetramethyl-2,3-dihydro-1H-indene, which is then subjected to further reactions to introduce the propynoic acid group. The reaction conditions often involve the use of strong bases and solvents such as tetrahydrofuran (THF) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the production process. The specific details of industrial methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
3-(1,1,3,3-Tetramethyl-2,3-dihydro-1H-inden-2-yl)prop-2-ynoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propynoic acid group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alkenes or alkanes.
Aplicaciones Científicas De Investigación
3-(1,1,3,3-Tetramethyl-2,3-dihydro-1H-inden-2-yl)prop-2-ynoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-(1,1,3,3-Tetramethyl-2,3-dihydro-1H-inden-2-yl)prop-2-ynoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The specific pathways involved depend on the biological context and the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene: A precursor in the synthesis of the target compound.
2,3-Dihydro-1H-inden-1-one: A structurally related compound with different functional groups.
1,1,2,3,3,6-Hexamethyl-1H-indene: Another indene derivative with multiple methyl substitutions.
Uniqueness
3-(1,1,3,3-Tetramethyl-2,3-dihydro-1H-inden-2-yl)prop-2-ynoic acid is unique due to the presence of both the tetramethyl-substituted indene ring and the propynoic acid group. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various research applications.
Propiedades
Número CAS |
919301-42-1 |
|---|---|
Fórmula molecular |
C16H18O2 |
Peso molecular |
242.31 g/mol |
Nombre IUPAC |
3-(1,1,3,3-tetramethyl-2H-inden-2-yl)prop-2-ynoic acid |
InChI |
InChI=1S/C16H18O2/c1-15(2)11-7-5-6-8-12(11)16(3,4)13(15)9-10-14(17)18/h5-8,13H,1-4H3,(H,17,18) |
Clave InChI |
YAGQCYNXVPAYCA-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(C(C2=CC=CC=C21)(C)C)C#CC(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


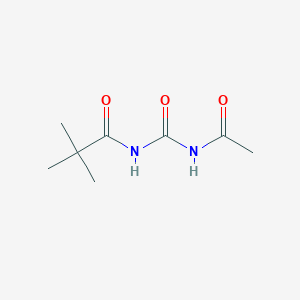
![Acetic acid;[4-(1,3,4,6,7-pentahydroxydibenzofuran-2-yl)phenyl] acetate](/img/structure/B14200430.png)
![5-[(2H-1,3-Benzodioxol-5-yl)methanesulfonyl]-1,2,4-thiadiazole](/img/structure/B14200431.png)

amino}methyl)phenol](/img/structure/B14200441.png)
![Phenol, 2,4-dichloro-6-[(cyclopropylimino)methyl]-](/img/structure/B14200446.png)
![3-Pyridinecarboxylic acid, 6-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14200449.png)
![2-[(3,7-Dimethylocta-2,6-dien-1-YL)oxy]-6-methoxybenzaldehyde](/img/structure/B14200458.png)


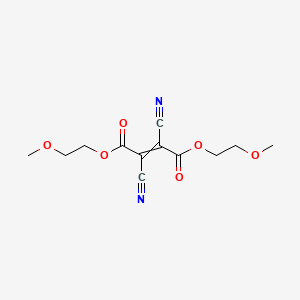
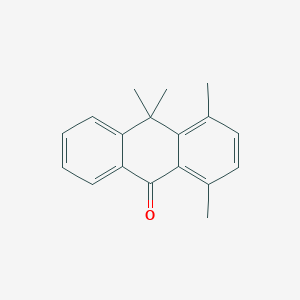
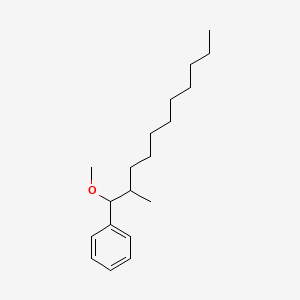
![{[(1S)-Cyclopent-2-en-1-yl]methyl}benzene](/img/structure/B14200497.png)
